molecular formula C11H9FN2O4S2 B2987979 4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride CAS No. 1607279-13-9

4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride

Cat. No. B2987979
CAS RN: 1607279-13-9
M. Wt: 316.32
InChI Key: CKXOPTCQOPOILE-UHFFFAOYSA-N
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Description

“4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride” is a chemical compound with the molecular formula C11H9FN2O4S2 and a molecular weight of 316.32. It is related to 4-[(pyridin-4-yl)sulfamoyl]benzoic acid, which has a CAS Number of 1016747-04-8 .

Scientific Research Applications

Fluorine Atom Introduction and Selectivity Enhancement

The introduction of fluorine atoms to molecular frameworks is a significant area of research, particularly in the synthesis of pharmaceuticals and agrochemicals. The sulfonyl fluoride group, akin to the one present in 4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride, has been explored for its reactivity and potential in creating fluorinated compounds. Sulfonyl fluorides, for example, have been identified as promising scaffolds for the incorporation of ^18F into biomarkers for positron emission tomography (PET) imaging. Such compounds allow for nucleophilic fluorination under aqueous conditions, offering a versatile approach to radiolabeling complex biological targets (Inkster et al., 2012).

Chemosensors for Ion Detection

The ability of certain compounds to act as chemosensors for ions like fluoride is another area where related structures to this compound find application. Chemosensors that can selectively bind and detect fluoride ions are crucial for environmental monitoring and health. For instance, bis(benzimidazolyl)pyridines have been employed as chemosensors for fluoride ions, utilizing UV–vis spectroscopy, fluorescence spectroscopy, and ^1H NMR techniques for detection. Such compounds demonstrate the potential of pyridine and sulfonyl-containing compounds in sensor applications (Chetia & Iyer, 2008).

Synthesis of Fluorinated Compounds

The synthesis of monofluorinated pyridines designed for the preparation of chemical libraries showcases the importance of compounds similar to this compound. The Bohlmann-Rahtz reaction, for example, allows for the easy access to chiral pyridines with a fluorine atom in the benzylic position from optically active propargylic fluorides. These pyridines serve as versatile scaffolds for the creation of diverse chemical libraries, highlighting the role of fluorine in modifying chemical structures for enhanced utility (Blayo et al., 2008).

Mechanism of Action

Target of Action

The primary targets of 4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride are serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood clotting, and cell signaling .

Mode of Action

This compound acts as a sulfonylating agent . It interacts with its targets by covalently modifying the hydroxyl group of serine residues . This modification adds an additional 183.0354 Da to each modified residue . Off-target residues such as tyrosine, lysine, histidine, and the protein n-terminal amino group have also been reported .

Biochemical Pathways

The compound’s action affects the biochemical pathways involving serine proteases. By modifying the active site serine residues, it inactivates these enzymes . This can impact various pathways, depending on the specific roles of the targeted proteases.

Pharmacokinetics

Similar compounds like aebsf are known to be water-soluble , which could influence their absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action at the molecular level is the inactivation of serine proteases . This can lead to changes in the cellular processes that these enzymes are involved in. For instance, the inhibition of certain serine proteases can affect protein degradation, signal transduction, and other cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, pH levels can impact the stability of the compound, with similar compounds like AEBSF being more stable at low pH values . Additionally, the presence of other compounds in the environment, such as competing substrates or inhibitors, can also affect the compound’s efficacy.

properties

IUPAC Name

4-(pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O4S2/c12-19(15,16)10-1-3-11(4-2-10)20(17,18)14-9-5-7-13-8-6-9/h1-8H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXOPTCQOPOILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC=NC=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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